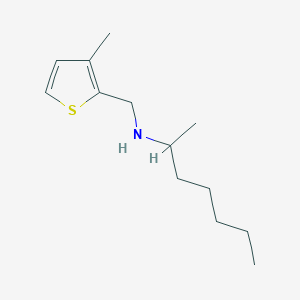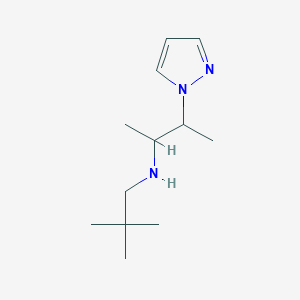
n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a neopentyl group and a pyrazolyl group attached to a butan-2-amine backbone
Preparation Methods
The synthesis of n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of neopentyl bromide with 3-(1h-pyrazol-1-yl)butan-2-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine can be compared with other similar compounds, such as:
3-(1h-pyrazol-1-yl)butan-2-amine: Lacks the neopentyl group, which may affect its biological activity and chemical reactivity.
n-Neopentyl-3-(1h-imidazol-1-yl)butan-2-amine: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-ol: Contains a hydroxyl group instead of an amine group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-pyrazol-1-ylbutan-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-10(13-9-12(3,4)5)11(2)15-8-6-7-14-15/h6-8,10-11,13H,9H2,1-5H3 |
InChI Key |
XNTPMMQBVJNHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


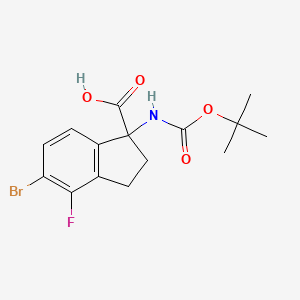
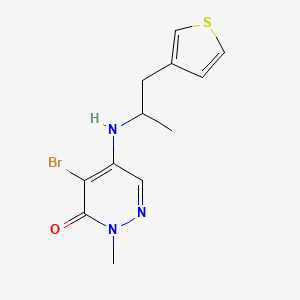
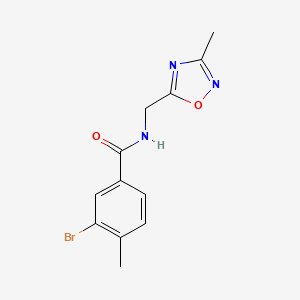
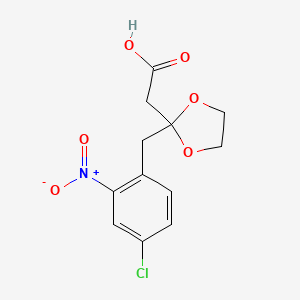
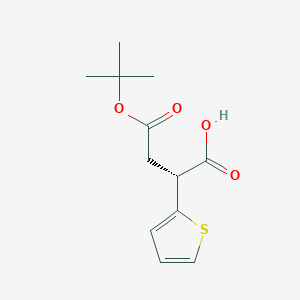
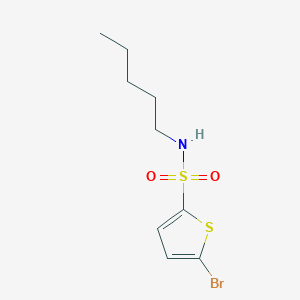
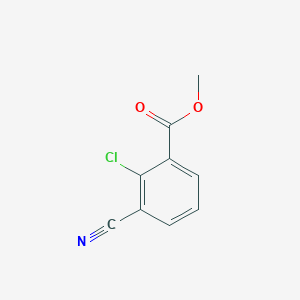
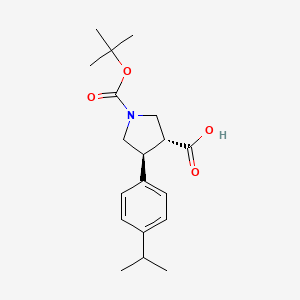
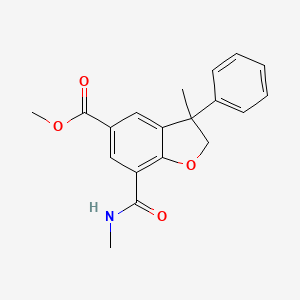
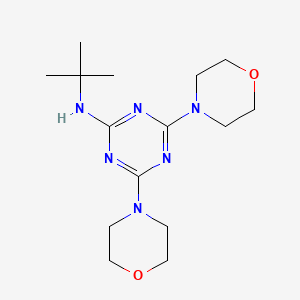
![ethyl (2E)-3-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]but-2-enoate](/img/structure/B14916918.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B14916920.png)

